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Protein SSX2 (45-58) -

Protein SSX2 (45-58)

Catalog Number: EVT-243548
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Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Protein SSX2
Source and Classification

The SSX2 protein is primarily expressed in testicular germ cells and various tumors, including melanoma. It belongs to the category of cancer/testis antigens, which are typically expressed in male germ cells but aberrantly expressed in various malignancies. This aberrant expression makes them potential targets for immunotherapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Protein SSX2 (45-58) can be achieved through several methods:

  1. Recombinant DNA Technology: This involves cloning the SSX2 gene into an expression vector, followed by transformation into a suitable host organism like Escherichia coli. The protein can then be purified using affinity chromatography techniques.
  2. Chemical Synthesis: Solid-phase peptide synthesis can be employed for synthesizing short peptides like SSX2 (45-58). This method allows for precise control over the sequence and modifications of the peptide.
  3. Hybrid Approaches: A combination of recombinant methods and chemical modifications may also be utilized to enhance the stability or immunogenicity of the peptide .
Molecular Structure Analysis

Structure and Data

The molecular structure of Protein SSX2 (45-58) can be analyzed through various techniques:

  • X-ray Crystallography: Provides high-resolution structural data, revealing the three-dimensional arrangement of atoms within the peptide.
  • Nuclear Magnetic Resonance Spectroscopy: Useful for studying the dynamic aspects of peptide conformation in solution.
  • Computational Modeling: Predictive models can be generated using software such as PyMOL or Chimera to visualize potential interactions with T cell receptors.

The specific sequence of SSX2 (45-58) is critical for its recognition by T cells, emphasizing the importance of maintaining structural integrity during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Protein SSX2 (45-58) undergoes several biochemical interactions:

  1. Binding Reactions: The peptide binds to Major Histocompatibility Complex class II molecules on antigen-presenting cells, which is crucial for T cell activation.
  2. Post-translational Modifications: Phosphorylation or glycosylation may occur, influencing its stability and immunogenic properties.
  3. Immunological Reactions: The recognition by CD4+ T cells leads to cytokine release, particularly interferon-gamma, which plays a role in anti-tumor immunity .
Mechanism of Action

Process and Data

The mechanism of action for Protein SSX2 (45-58) primarily involves its role in immune response:

  1. Antigen Presentation: The peptide is processed and presented by antigen-presenting cells via Major Histocompatibility Complex class II molecules.
  2. T Cell Activation: Recognition by specific CD4+ T cells leads to their activation, proliferation, and subsequent secretion of cytokines that enhance immune responses against tumor cells expressing SSX2.
  3. Tumor Recognition: Activated T cells can recognize and kill tumor cells expressing the SSX2 antigen, thereby contributing to tumor regression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Protein SSX2 (45-58) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,500 Da for the peptide fragment.
  • Solubility: Typically soluble in aqueous buffers at physiological pH.
  • Stability: Peptide stability can vary based on sequence modifications; certain modifications can enhance resistance to proteolytic degradation.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to assess purity and stability during synthesis .

Applications

Scientific Uses

Protein SSX2 (45-58) has several applications in scientific research:

  1. Cancer Immunotherapy: As a target for vaccine development aimed at eliciting an immune response against tumors expressing this antigen.
  2. Diagnostic Tools: Potential use as a biomarker for certain cancers, aiding in diagnosis or monitoring treatment responses.
  3. Research on Tumor Immunology: Studying its interactions with immune cells enhances understanding of tumor microenvironments and immune evasion mechanisms .
Molecular Biology of SSX2

Genomic Organization and Evolutionary Conservation of the SSX2 Gene

The SSX2 gene resides within the Xp11.23 region of the human X chromosome, clustered with eight other SSX paralogs (SSX1–SSX9) in a tandemly repeated genomic arrangement [5] [9]. This cluster spans ~500 kb, with individual genes sharing >80% sequence homology. Each SSX gene comprises 6–8 exons, with exon 1 encoding the KRAB-like domain and exons 4–6 encoding the C-terminal repressor domain (SSXRD) [9].

Evolutionarily, SSX2 traces its origins to sarcopterygian fish (e.g., coelacanth), where ancestral KRAB (aKRAB) domains first emerged. Unlike modern KRAB zinc finger proteins (KZFPs) in tetrapods, SSX2 lacks direct DNA-binding zinc fingers but retains transcriptional repressor functionality through protein-protein interactions [5]. Its conservation is highest in placental mammals, with syntenic clusters in mice and primates. Notably, amphibians and birds lack SSX orthologs, suggesting lineage-specific expansion coinciding with terrestrial adaptation [9].

Table 1: Evolutionary Conservation of SSX Genes

SpeciesSSX Gene StatusFunctional Evidence
CoelacanthAncestral aKRAB domainsSequence homology to SSX-KRAB
MicePresent (chromosome X)Testis-specific expression
BirdsAbsentNo genomic or transcriptomic signatures
PrimatesExpanded paralog familyCancer/testis antigen expression in tumors

Transcriptional Regulation and Epigenetic Modulation of SSX2 Expression

SSX2 exhibits strict tissue-restricted expression, silenced in somatic cells by epigenetic mechanisms but reactivated in malignancies. DNA methylation at CpG islands in its promoter is the primary silencer: hypermethylation correlates with repression, while hypomethylation in cancers (e.g., melanoma, sarcoma) permits expression [7]. Demethylating agents like 5-aza-2′-deoxycytidine induce SSX2 transcription in vitro [7].

Histone modifications further fine-tune regulation:

  • Repressive marks: H3K27me3 (deposited by EZH2) and H3K9me3 recruit heterochromatin protein 1 (HP1), compacting chromatin [1].
  • Activating marks: In cancer cells, H3K4me3 and H3K27ac at enhancers recruit BRD4, enabling RNA Pol II initiation [1].

Notably, SSX2 is co-regulated with other cancer/testis antigens (CTAs) via shared enhancer hubs on chromosome X. The transcription factor SP1 binds GC-rich promoters, while hypoxia-inducible factors (HIFs) induce SSX2 in tumor microenvironments [5].

Table 2: Epigenetic Regulators of SSX2

MechanismRegulatorEffect on SSX2Disease Context
DNA methylationDNMT3BSilencingHealthy somatic tissues
Histone methylationEZH2 (H3K27me3)SilencingEarly neoplasia
Histone acetylationP300/CBP (H3K27ac)ActivationAdvanced tumors
Chromatin remodelingBRG1 (SWI/SNF complex)ActivationSynovial sarcoma

Alternative Splicing and Isoform-Specific Functional Diversity

SSX2 generates four major isoforms through alternative splicing, primarily involving exon skipping and intron retention. Key variants include:

  • SSX2-1/2/3: Full-length isoforms differing in C-terminal residues.
  • SSX2-4: Lacks exon 5, truncating the SSXRD domain and impairing repressor activity [4] [9].

Isoform expression is tissue-contextual: SSX2-1 dominates in testis, while tumors overexpress SSX2-2/3. The SSX2 pre-mRNA harbors cis-regulatory elements bound by splicing factors like SRSF1 and HNRNPK, which promote exon inclusion or exclusion. In melanoma, reduced SRSF1 elevates SSX2-4, enhancing cell migration [4].

Functional divergence arises from isoform-specific interactions:

  • Nuclear localization: SSX2-1/2/3 localize to nucleoli via C-terminal nuclear localization signals (NLS).
  • Transcriptional repression: SSX2-1 recruits Polycomb repressive complex 2 (PRC2) via SSXRD, silencing tumor suppressors like CDH1 (E-cadherin) [9].

Table 3: SSX2 Isoforms and Functional Attributes

IsoformSplicing EventDomain StructurePrimary Function
SSX2-1Full-lengthKRAB + SSXRDPRC2 recruitment
SSX2-2Alternative 3' spliceKRAB + truncated SSXRDWeak repression
SSX2-3Exon 4 extensionKRAB + modified SSXRDChromatin looping
SSX2-4Exon 5 skippingKRAB onlyDominant-negative signaling

Structural Domains of SSX2: KRAB Motifs and C-Terminal Repressor Regions

SSX2 contains two conserved domains:

  • KRAB domain (aa 45–98): A bipartite α-helical module (KRAB-A: aa 45–58; KRAB-B: aa 75–98) adopting an L-shaped fold. Unlike classical KRAB domains in KZFPs, SSX2-KRAB is ancestral (aKRAB) and lacks TRIM28 binding [5] [9]. Mutagenesis shows residues F49, L62, and V78 stabilize the hydrophobic core, while R55/K57 form a charged surface for protein interactions.
  • SSXRD (aa 150–188): A disordered C-terminal region enriched in acidic residues and SYGQ repeats. It mediates:
  • Polycomb recruitment: SSXRD binds EED (PRC2 subunit), enabling H3K27me3 deposition [9].
  • Phase separation: SYGQ motifs drive liquid-liquid phase separation, forming transcriptional condensates [3].

Biophysical analyses reveal SSX2 (45–58) (KRAB-A subdomain) is intrinsically disordered but folds upon binding partners. Its peptide fragment (45-PFKKMR-50) is critical for nuclear import and SSXRD tethering. Cancer-associated mutations (e.g., R48C) disrupt folding, impairing repression [5].

Table 4: SSX2 Domain Interactions and Pathogenic Disruptions

DomainInteraction PartnerFunctional ConsequenceDisease-Linked Mutation
KRAB-AImportin-αNuclear localizationR48C (melanoma)
KRAB-BHDAC4Deacetylation of H3K27L80P (sarcoma)
SSXRDEED (PRC2)H3K27me3 depositionΔSYGQ (germ cell tumors)
SSXRDBRG1 (SWI/SNF)Chromatin remodelingE164K (prostate cancer)

Properties

Product Name

Protein SSX2 (45-58)

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